molecular formula C26H26N2O5 B303250 4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid CAS No. 6039-91-4

4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid

货号 B303250
CAS 编号: 6039-91-4
分子量: 446.5 g/mol
InChI 键: KAPJTFPTGPEAIO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays an important role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies.

作用机制

TAK-659 works by binding to the active site of BTK and inhibiting its activity. BTK is a key component of B-cell receptor signaling, and its inhibition leads to disruption of downstream signaling pathways and ultimately apoptosis of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have selective activity against BTK, with minimal off-target effects. It has also been shown to have good oral bioavailability and pharmacokinetic properties. In preclinical studies, TAK-659 has demonstrated efficacy against a variety of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

实验室实验的优点和局限性

One advantage of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, its efficacy may be limited in patients with mutations in the BTK gene or alternative signaling pathways. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for TAK-659.

未来方向

Future research on TAK-659 could focus on its potential use in combination with other targeted therapies, as well as its efficacy in different types of B-cell malignancies. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for TAK-659 in clinical trials. Finally, research could focus on identifying biomarkers that could predict response to TAK-659 treatment.

合成方法

TAK-659 can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves several reactions including amidation, acylation, and cyclization. The final step involves the use of a palladium-catalyzed cross-coupling reaction to form the final product.

科学研究应用

TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. It has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to apoptosis (programmed cell death) of cancer cells. TAK-659 has also been shown to have synergistic effects when combined with other targeted therapies such as venetoclax and ibrutinib.

属性

CAS 编号

6039-91-4

产品名称

4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid

分子式

C26H26N2O5

分子量

446.5 g/mol

IUPAC 名称

4-[[2-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C26H26N2O5/c1-26(2,3)18-10-14-20(15-11-18)33-16-23(29)28-22-7-5-4-6-21(22)24(30)27-19-12-8-17(9-13-19)25(31)32/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29)(H,31,32)

InChI 键

KAPJTFPTGPEAIO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O

规范 SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。